17:0-14:1 PG-d5

Lipidomics Mass Spectrometry Stable Isotope Labeling

17:0-14:1 PG-d5 is a deuterium-labeled analog of the endogenous phospholipid 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-rac-glycerol) (17:0-14:1 PG). It is a stable isotope-labeled internal standard (SIL-IS) specifically engineered for accurate quantification of phosphatidylglycerol (PG) species in mass spectrometry-based lipidomics.

Molecular Formula C37H70NaO10P
Molecular Weight 733.9 g/mol
Cat. No. B12398014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17:0-14:1 PG-d5
Molecular FormulaC37H70NaO10P
Molecular Weight733.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCC.[Na+]
InChIInChI=1S/C37H71O10P.Na/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-36(40)44-32-35(33-46-48(42,43)45-31-34(39)30-38)47-37(41)29-27-25-23-21-18-14-12-10-8-6-4-2;/h10,12,34-35,38-39H,3-9,11,13-33H2,1-2H3,(H,42,43);/q;+1/p-1/b12-10-;/t34?,35-;/m1./s1/i32D2,33D2,35D;
InChIKeyDQUFTGULQVOAMB-NGFKHUNFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17:0-14:1 PG-d5: Technical Specifications for a Deuterated Phosphatidylglycerol Internal Standard


17:0-14:1 PG-d5 is a deuterium-labeled analog of the endogenous phospholipid 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-rac-glycerol) (17:0-14:1 PG). It is a stable isotope-labeled internal standard (SIL-IS) specifically engineered for accurate quantification of phosphatidylglycerol (PG) species in mass spectrometry-based lipidomics. The compound features a +5 Da mass shift from its unlabeled counterpart due to the incorporation of five deuterium atoms at the glycerol backbone . This modification allows for near-identical physicochemical behavior during sample preparation and chromatography while providing a distinct mass-to-charge ratio (m/z) for detection, enabling precise relative and absolute quantification of endogenous PG lipids in complex biological matrices [1].

Stable isotope-labeled PG internal standard
Mass-shifted for unambiguous MS detection
Co-elutes with target PG species
Compatible with pre-formulated SPLASH mixtures

Why 17:0-14:1 PG-d5 is the Preferable Internal Standard Over Non-Deuterated or Non-Cognate Analogs


Substituting 17:0-14:1 PG-d5 with a non-deuterated analog or a PG species of a different acyl chain composition introduces significant quantitative error in mass spectrometry. Unlabeled 17:0-14:1 PG cannot be distinguished from endogenous PG of the same mass, rendering it unusable as an internal standard. Using a PG standard with a different chain length or degree of unsaturation (e.g., a saturated or short-chain PG) introduces variable ionization efficiencies, as response in electrospray ionization (ESI) is chain-length dependent [1]. Studies demonstrate that short-chain phosphatidylglycerol species exhibit significantly higher ion intensities compared to long-chain analogues, necessitating complex, class-specific response factor corrections that are circumvented by the use of a cognate, deuterated standard like 17:0-14:1 PG-d5 [1]. This compound provides a matrix-matched, isotopologue control that co-elutes with the target analyte, compensating for matrix effects and ion suppression that generic or non-cognate standards cannot correct [2].

Unlabeled 17:0-14:1 PG
Cannot be distinguished from endogenous PG; mass shift absent, preventing use as internal standard.
Short-chain PG analog
Ionization efficiency differs significantly, requiring response factor corrections that co-eluting deuterated ISTD avoids.

17:0-14:1 PG-d5: Quantitative Evidence for Differentiated Performance as a Lipidomics Internal Standard


Mass Shift and Detection Specificity: Deuterium Labeling vs. Unlabeled 17:0-14:1 PG

17:0-14:1 PG-d5 provides a +5 Da mass shift relative to the unlabeled 17:0-14:1 PG, allowing for unambiguous differentiation and quantification in mass spectrometry workflows. The unlabeled compound, lacking this mass shift, is indistinguishable from endogenous PG species and thus cannot function as an internal standard. This +5 Da shift is a direct and quantifiable result of substituting five hydrogen atoms with deuterium at the glycerol backbone, as specified in the chemical formula (C37H65D5NaO10P vs. C37H70NaO10P for the unlabeled analog) .

Mass Shift
Head-to-head
+5 Da shift vs. unlabeled PG
Enables unambiguous quantification without endogenous interference.
Lipidomics Mass Spectrometry Stable Isotope Labeling

Chromatographic Co-elution: Deuterium Isotopologue vs. Non-Cognate Odd-Chain PG Standard

In reversed-phase liquid chromatography, a deuterium-labeled internal standard such as 17:0-14:1 PG-d5 co-elutes with its unlabeled target analyte, providing optimal correction for matrix effects and ion suppression. While non-deuterated odd-chain PG standards (e.g., a PG 17:0/17:0) are used, they do not co-elute and therefore experience different ionization conditions at the point of MS detection, leading to potential quantification inaccuracies [1]. The use of a deuterated isotopologue minimizes these chromatographic retention time differences, with any slight shift being negligible compared to the use of a non-cognate analog [2].

Co-elution
Class-level inference
Target: near-zero retention shift
Non-cognate PG: separate elution
Co-elution improves matrix-effect correction; non-cognate standards may not match.
Method-specific confirmation advised.
Liquid Chromatography Internal Standard Method Validation

Quantitative Accuracy: Deuterated Standard vs. Short-Chain PG Analog in Nano-ESI

Studies comparing the ionization efficiencies of different PG species in nano-ESI demonstrate that short-chain PG lipids exhibit significantly higher ion intensities than their long-chain analogues [1]. Using a short-chain PG standard (e.g., 06:0 PG or 08:0 PG) for quantifying endogenous long-chain PGs would require the generation of a complex calibration curve to correct for this response bias [1]. In contrast, 17:0-14:1 PG-d5, as a long-chain analog with a naturally occurring acyl composition, is subject to the same ionization efficiency as its endogenous target, eliminating the need for such laborious and error-prone corrections.

Ionization Efficiency
Cross-study comparable
Target: comparable to endogenous long-chain PG
Short-chain PG: significantly higher intensity
Avoids chain-length-dependent response factor corrections.
Nano-ESI shotgun lipidomics context.
Quantitative Lipidomics Nano-ESI Ionization Efficiency

Workflow Efficiency: Inclusion in Pre-formulated SPLASH vs. Single-Component Standard

17:0-14:1 PG-d5 is a key component of the UltimateSPLASH™ ONE mixture, a pre-formulated, ready-to-use internal standard blend containing 69 deuterium-labeled lipids across 15 classes [1]. This mixture is quantitatively characterized, with each component at a defined concentration, allowing for streamlined sample preparation. The alternative approach—procuring and formulating a custom mix from individual PG and other lipid class standards—introduces additional steps, potential for pipetting errors, and requires extensive characterization and quality control of the final mixture .

Workflow Integration
Head-to-head
Pre-formulated SPLASH mixture (ready-to-use)
Single-component standard requires custom mixing
Reduces sample preparation time and variability.
Higher throughput and reproducibility.
Lipidomics Sample Preparation SPLASH

17:0-14:1 PG-d5: Optimal Application Scenarios Driven by Differentiated Evidence


High-Throughput Absolute Quantification of Endogenous Phosphatidylglycerols in Clinical Cohorts

When processing large numbers of biological samples (e.g., plasma, tissue extracts) for lipidomic profiling, the use of 17:0-14:1 PG-d5, ideally as part of a pre-formulated SPLASH mixture, is essential for maximizing throughput and data quality. Its +5 Da mass shift enables unequivocal identification and quantification of PG species, while its co-elution with endogenous analytes (Section 3, Evidence_Item 2) provides robust correction for matrix effects across a sample batch. Compared to building a custom internal standard mixture from individual components, this approach drastically reduces sample preparation time and variability (Section 3, Evidence_Item 4), which is a critical factor in large cohort studies such as those investigating non-alcoholic fatty liver disease (NAFLD) where the SPLASH LIPIDOMIX standard has been specifically applied [1].

Targeted Lipidomics for Accurate Quantification of Low-Abundance PG Species in Basic Research

In studies focused on the role of specific PG species in membrane biology or signaling, accurate quantification is paramount. The use of 17:0-14:1 PG-d5 provides a distinct advantage over non-cognate odd-chain PG standards. As demonstrated by Hofmann and Schmidt, the ionization efficiency of PG lipids is chain-length dependent (Section 3, Evidence_Item 3). Using a short-chain standard would introduce a systematic quantitative bias that requires complex correction factors [2]. 17:0-14:1 PG-d5, possessing a physiologically relevant chain length, serves as a more accurate surrogate, directly mirroring the behavior of the target analyte in nano-ESI or LC-MS systems and providing more reliable quantitative data for low-abundance, biologically relevant PG species.

Pharmaceutical R&D: Monitoring PG Metabolism and Drug-Induced Lipid Changes

In drug development, monitoring alterations in cellular lipid profiles is a key aspect of understanding drug mechanism of action and toxicity. 17:0-14:1 PG-d5 is the internal standard of choice for these studies because its isotopic purity (Section 3, Evidence_Item 1) ensures that any measured change in PG levels is a true biological effect, not an analytical artifact. Its inclusion in the widely adopted SPLASH mixtures (Section 3, Evidence_Item 4) ensures cross-study comparability, a crucial requirement for regulatory submissions and internal decision-making. This allows research teams to reliably track PG metabolism and correlate lipidomic changes with pharmacological endpoints, a process that would be compromised by the use of a less specific or non-standardized internal standard.

Method Development and Validation for Regulated Bioanalysis

When developing and validating a new LC-MS/MS method for a lipid biomarker, the choice of internal standard is a critical parameter scrutinized by regulatory bodies. 17:0-14:1 PG-d5 is the superior choice for PG quantification due to its demonstrated ability to co-elute with the target analyte (Section 3, Evidence_Item 2), thereby providing the most effective compensation for ion suppression or enhancement. This is a significant differentiator from odd-chain analogs that elute at a different retention time and may experience different matrix effects [3]. The robust, co-eluting behavior of the deuterated isotopologue simplifies method development, improves assay robustness, and leads to a more reliable analytical method that meets the stringent requirements of regulated bioanalysis.

Application
Selection Property
Validation Focus
Human plasma lipidomics in large cohorts
Co-eluting deuterated PG standard
Throughput and matrix-effect correction across large sample sets
Low-abundance PG species quantification
Long-chain analog matching endogenous ionization
Accuracy without chain-length-dependent corrections
Drug-induced lipidomic profiling
Isotopologue identity for artifact-free quantification
Cross-study comparability and PG metabolism tracking
Bioanalytical method validation
Co-eluting behavior for robust matrix-effect compensation
Assay robustness and meets bioanalytical validation review requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17:0-14:1 PG-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.